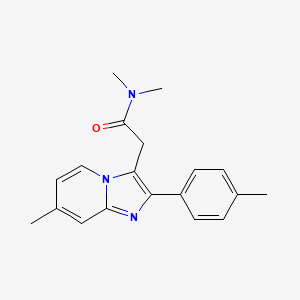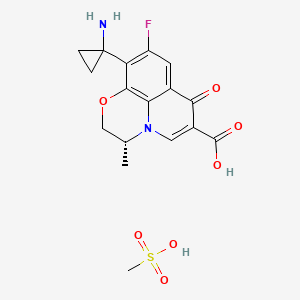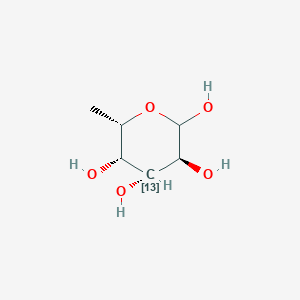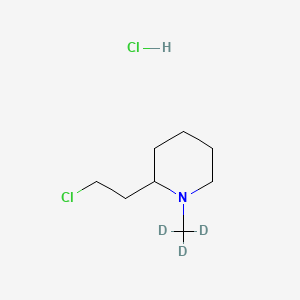
7-Chloromethyl 17-epidrospirenone
Overview
Description
7-Chloromethyl 17-epidrospirenone (7-CM-17-EPS) is a synthetic steroid hormone with a wide range of scientific applications. 7-CM-17-EPS is used in a variety of research applications and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
7-Chloromethyl 17-epidrospirenone has a wide range of scientific applications, including the study of steroid hormone action, the regulation of gene expression, and the development of new drugs. This compound has been used in research to study the effects of steroid hormones on the reproductive system, as well as to investigate the role of steroid hormones in the regulation of gene expression. This compound has also been used in the development of new drugs, such as the anti-inflammatory drug prednisolone.
Mechanism of Action
7-Chloromethyl 17-epidrospirenone acts as a partial agonist of the androgen receptor. This means that it binds to the androgen receptor, but does not activate it to the same degree as the natural androgen hormone testosterone. This compound also binds to the glucocorticoid receptor, but does not activate it.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to have an inhibitory effect on the expression of the genes involved in the synthesis of testosterone and other androgen hormones. This compound has also been found to have an inhibitory effect on the expression of the genes involved in the synthesis of glucocorticoid hormones.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is easily synthesized from 17-EPS, and is stable in aqueous solutions. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. This compound is not as potent as natural androgens or glucocorticoids, and its effects may vary depending on the experimental conditions.
Future Directions
There are several possible future directions for research on 7-Chloromethyl 17-epidrospirenone. One possible direction is to further investigate its effects on gene expression. Another direction is to explore its potential as a therapeutic agent for the treatment of conditions such as infertility, prostate cancer, and other androgen-related disorders. Additionally, further research could be done to explore the possible applications of this compound in drug development. Finally, further research could be done to better understand the biochemical and physiological effects of this compound on the human body.
Synthesis Methods
7-Chloromethyl 17-epidrospirenone is synthesized from the starting material, 17-epidrospirenone (17-EPS). The synthesis involves a series of reactions including the oxidation of 17-EPS to the corresponding aldehyde with pyridinium chlorochromate (PCC), followed by the addition of 7-chloromethyl-4-hydroxybenzaldehyde to form this compound. The final product is then purified by recrystallization from methanol and characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy.
properties
IUPAC Name |
(1'R,2'S,3'S,5R,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFZJNESAZJNB-WUVPQEDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@]46CCC(=O)O6)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239343 | |
| Record name | 7-Chloromethyl 17-epidrospirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932388-89-1 | |
| Record name | 7-Chloromethyl 17-epidrospirenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932388891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloromethyl 17-epidrospirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLOROMETHYL 17-EPIDROSPIRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G24226Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)






